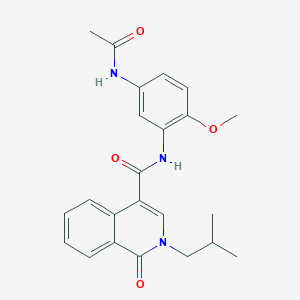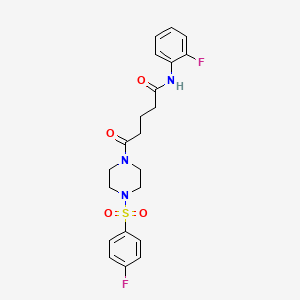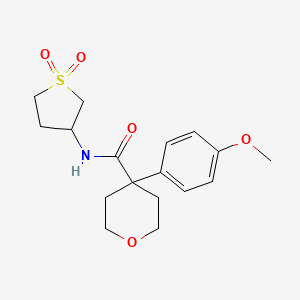
N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-乙酰氨基-2-甲氧基苯基)-2-异丁基-1-氧代-1,2-二氢异喹啉-4-甲酰胺是一种复杂的有机化合物 ,在各个科学领域都有潜在的应用。该化合物以其独特的结构为特征,包括乙酰氨基、甲氧基苯基和异喹啉酰胺部分。其分子式为C23H26N2O4。
准备方法
合成路线及反应条件
N-(5-乙酰氨基-2-甲氧基苯基)-2-异丁基-1-氧代-1,2-二氢异喹啉-4-甲酰胺的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
异喹啉核的形成: 异喹啉核可以通过Pictet-Spengler反应合成,其中芳香醛在酸性催化剂的存在下与胺反应。
乙酰氨基的引入: 乙酰氨基可以通过使用乙酸酐对胺基进行乙酰化来引入。
甲氧基化: 甲氧基可以通过使用甲基碘和碱对羟基进行甲基化来引入。
最终偶联: 最后一步涉及将合成的中间体偶联形成所需的化合物,通常使用肽偶联试剂,如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)。
工业生产方法
这种化合物的工业生产很可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、溶剂回收和先进的纯化技术,如色谱法。
化学反应分析
反应类型
N-(5-乙酰氨基-2-甲氧基苯基)-2-异丁基-1-氧代-1,2-二氢异喹啉-4-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,从而形成相应的羧酸或酮。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,从而形成醇或胺。
取代: 该化合物可以进行亲核取代反应,其中亲核试剂如胺或硫醇取代卤化物等官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在三乙胺等碱存在下,胺类等亲核试剂。
主要产物
氧化: 羧酸或酮。
还原: 醇或胺。
取代: 相应的取代衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体配体的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
N-(5-乙酰氨基-2-甲氧基苯基)-2-异丁基-1-氧代-1,2-二氢异喹啉-4-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能靶向参与关键生物过程的酶或受体。
途径: 它可能调节与炎症、细胞增殖或凋亡相关的信号通路。
相似化合物的比较
类似化合物
- 2-氯-N-(5-乙酰氨基-2-甲氧基苯基)丙酰胺
- N-(5-乙酰氨基-2-甲氧基苯基)-N-甲基甘氨酸乙酯
独特性
N-(5-乙酰氨基-2-甲氧基苯基)-2-异丁基-1-氧代-1,2-二氢异喹啉-4-甲酰胺由于其特定官能团组合及其在科学研究中具有多种应用的潜力而具有独特性。其结构允许进行各种化学修饰,使其成为进一步研究和开发的多功能化合物。
属性
分子式 |
C23H25N3O4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-(5-acetamido-2-methoxyphenyl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-14(2)12-26-13-19(17-7-5-6-8-18(17)23(26)29)22(28)25-20-11-16(24-15(3)27)9-10-21(20)30-4/h5-11,13-14H,12H2,1-4H3,(H,24,27)(H,25,28) |
InChI 键 |
ZJKJBBVFGMNYFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)
methanone](/img/structure/B12172225.png)


![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)

![2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12172251.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12172258.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172266.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172277.png)
